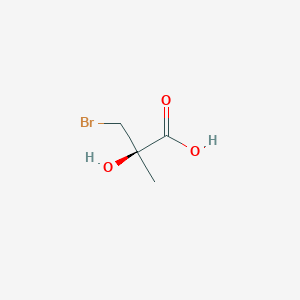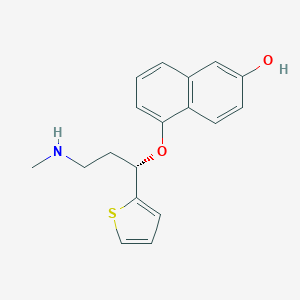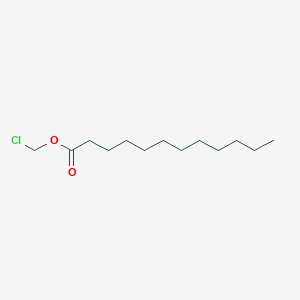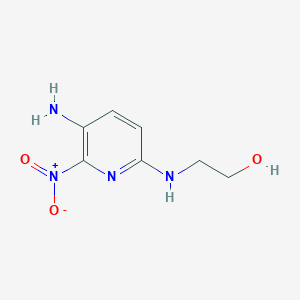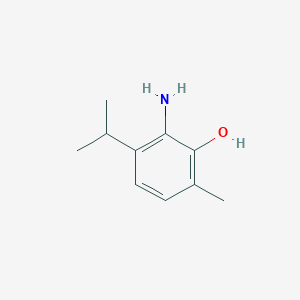
2-Amino-3-isopropyl-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-isopropyl-6-methylphenol, also known as AMPI, is a chemical compound that belongs to the class of phenols. It is a synthetic compound that is widely used in scientific research due to its unique properties. AMPI is a potent antioxidant and exhibits a range of biological activities.
Applications De Recherche Scientifique
2-Amino-3-isopropyl-6-methylphenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 2-Amino-3-isopropyl-6-methylphenol has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood. It is believed that 2-Amino-3-isopropyl-6-methylphenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-Amino-3-isopropyl-6-methylphenol has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
2-Amino-3-isopropyl-6-methylphenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Amino-3-isopropyl-6-methylphenol has also been shown to reduce lipid peroxidation and DNA damage. In animal models, 2-Amino-3-isopropyl-6-methylphenol has been shown to reduce inflammation and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-isopropyl-6-methylphenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and is easy to characterize using spectroscopic techniques. However, 2-Amino-3-isopropyl-6-methylphenol also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural antioxidants. Additionally, the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Amino-3-isopropyl-6-methylphenol. One direction is to further investigate its antioxidant and anti-inflammatory properties. This could involve studying its effects in different animal models and exploring its potential therapeutic applications. Another direction is to study the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol in more detail. This could involve using advanced biochemical and molecular techniques to elucidate its interactions with enzymes and other biomolecules. Finally, there is potential for the development of new analogs of 2-Amino-3-isopropyl-6-methylphenol with improved properties and efficacy.
Méthodes De Synthèse
2-Amino-3-isopropyl-6-methylphenol can be synthesized by the reaction of 2,4-dimethylphenol with isopropylamine and formaldehyde. The reaction takes place in the presence of a catalyst such as sodium hydroxide. The resulting product is purified by recrystallization. The yield of 2-Amino-3-isopropyl-6-methylphenol is typically around 80%.
Propriétés
Numéro CAS |
115023-79-5 |
|---|---|
Nom du produit |
2-Amino-3-isopropyl-6-methylphenol |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-amino-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,11H2,1-3H3 |
Clé InChI |
NEXDDWBUZBVPQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)N)O |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)N)O |
Synonymes |
Phenol, 2-amino-6-methyl-3-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



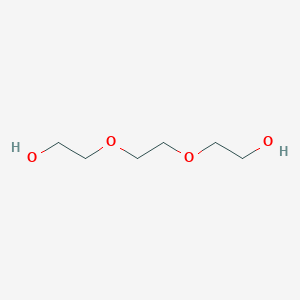
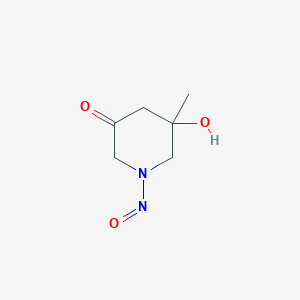

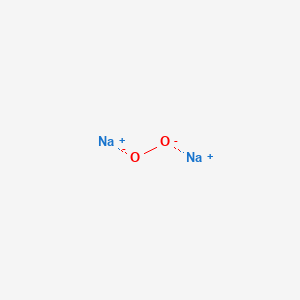
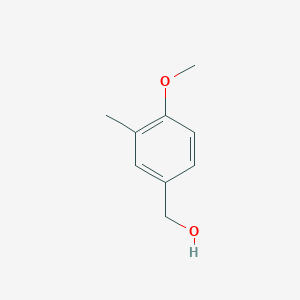
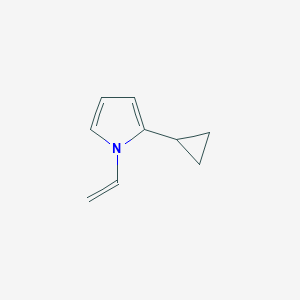
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

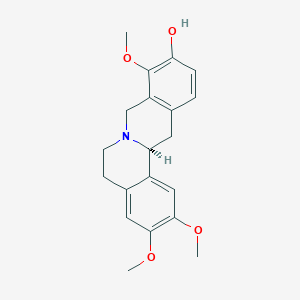
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
